![molecular formula C23H27N5O3S B2494287 N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893904-26-2](/img/structure/B2494287.png)
N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals with diverse biological and chemical properties. Research has focused on synthesizing these compounds and characterizing their structural, physical, and chemical attributes, aiming to explore their potential applications in various fields, excluding their use as drugs to avoid discussing dosage and side effects.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, cyclization, and interactions with aromatic aldehydes and other reagents under specific conditions to achieve the desired product. These processes often require precise control of reaction conditions to ensure the successful formation of the target compound (Elmuradov et al., 2011).
Molecular Structure Analysis
Structural characterization typically employs techniques like NMR, IR, and X-ray crystallography. These methods help determine the molecular geometry, vibrational frequencies, and the overall structure of the compound, providing insights into its chemical behavior and interactions (Orek et al., 2012).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals can be explored through synthesis reactions, including alkylation, and the study of its behavior under various conditions. The formation mechanism and potential for further reactions highlight its chemical versatility (Dyachenko et al., 2003).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrimidine and pyridine derivatives have been synthesized for their antimicrobial properties. For instance, a study by Hossan et al. (2012) describes the synthesis of pyrimidinones and oxazinones derivatives fused with thiophene rings, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates the potential for synthesizing compounds with specific structures, such as N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, to explore their antimicrobial efficacy.
Antitumor Activity
Another area of interest is the investigation of pyrimidine derivatives for antitumor activities. Fahim et al. (2019) conducted a study where pyrimidiopyrazole derivatives were synthesized and showed outstanding in vitro antitumor activity against the HepG2 cell line. The molecular docking analysis of these compounds provided insights into their interaction with biological targets, suggesting the utility of similar compounds in cancer research (Fahim et al., 2019).
Radioligand Imaging
Compounds with pyrazolo[1,5-a]pyrimidineacetamides structure have been utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Dollé et al. (2008) synthesized DPA-714, a compound designed for labeling with fluorine-18, facilitating in vivo imaging and offering a tool for neuroinflammation studies (Dollé et al., 2008).
Synthetic Routes and Chemical Transformations
Research into the synthesis of heterocyclic compounds, including pyrimidinones and thienopyrimidines, has highlighted novel routes for creating complex molecules with potential therapeutic applications. Elmuradov et al. (2011) explored the condensation of pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, showcasing the synthetic versatility of pyrimidine derivatives (Elmuradov et al., 2011).
Propiedades
IUPAC Name |
N-cyclohexyl-2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-14-9-7-8-12-16(14)19-25-20-18(22(30)28(3)23(31)27(20)2)21(26-19)32-13-17(29)24-15-10-5-4-6-11-15/h7-9,12,15H,4-6,10-11,13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPHBBEBAPQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NC4CCCCC4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

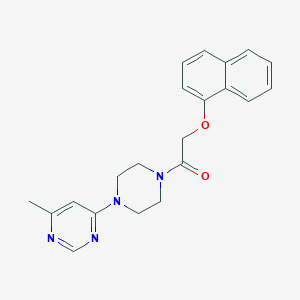
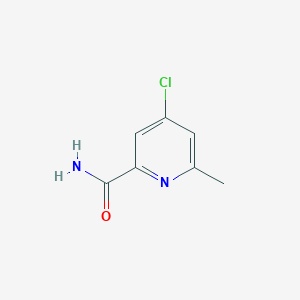
![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)
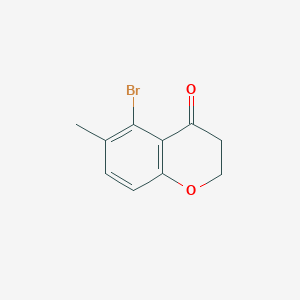
![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)
![N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2494216.png)
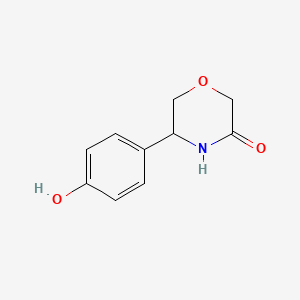
![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2494223.png)
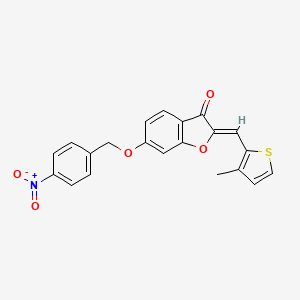
![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)